molecular formula C24H22N4O2S B2706495 N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941879-96-5

N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2706495
CAS No.: 941879-96-5
M. Wt: 430.53
InChI Key: HUKYVSPVSBHGND-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indole-Thiazole Pharmacophores

The indole scaffold, first synthesized by Adolf von Baeyer in 1866, has become a cornerstone of medicinal chemistry due to its prevalence in natural products and bioactive molecules. Early applications focused on monoamine analogs, but the 21st century witnessed a shift toward hybrid systems combining indole with heterocyclic moieties like thiazole. Thiazole, recognized for its electron-rich sulfur and nitrogen atoms, emerged as a critical pharmacophore for antimicrobial and anticancer agents.

The fusion of indole and thiazole began with simple conjugates, such as thiazole-substituted indoles, which demonstrated enhanced DNA intercalation and topoisomerase inhibition. For instance, BO-1978 , a β-carboline–bis(hydroxymethyl)pyrrole hybrid, showcased the therapeutic benefits of combining indole-derived alkaloids with thiazole-like fragments to overcome drug resistance in non-small cell lung cancer. This evolution underscores the transition from single-target agents to multitarget hybrids, addressing complex disease pathways.

Molecular Hybridization Strategy in Drug Discovery

Molecular hybridization, defined as the rational combination of pharmacophoric fragments from distinct bioactive molecules, has revolutionized multitarget drug design. This strategy leverages complementary biological activities while minimizing off-target effects. For example:

  • Hybrid Design : Fusion of indole’s planar aromatic system with thiazole’s polarizable thiazole ring enhances DNA groove binding and enzymatic inhibition.
  • Target Selection : Hybrids often target interrelated pathways, such as topoisomerases and DNA cross-linking mechanisms in cancer, or α-glucosidase and PPAR-γ in diabetes.

A 2024 review highlighted hybridization’s success in Alzheimer’s disease and cancer, where dual cholinesterase–amyloid inhibitors and histone deacetylase–kinase blockers emerged. The compound N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide epitomizes this approach, merging indole’s neuroactive properties with thiazole’s metabolic modulation capabilities.

Significance of this compound in Current Research

This hybrid compound (molecular formula: C₂₁H₁₈N₄O₃S₂; molecular weight: 438.52 g/mol) integrates three critical pharmacophoric elements:

  • Indole Moiety : Facilitates hydrophobic interactions and π-stacking with aromatic residues in enzyme binding pockets.
  • Thiazole-Cyclopenta Framework : Enhances metabolic stability and modulates electron distribution for improved target affinity.
  • Benzamido Carboxamide Side Chain : Introduces hydrogen-bonding capabilities for selective protein engagement.

Synthetic routes to this compound typically involve:

  • Step 1 : Condensation of 2-(1H-indol-3-yl)acetic acid with hydrazinecarbothiohydrazide to form a triazole-thiadiazole intermediate.
  • Step 2 : Coupling with substituted benzoic acids under ultrasound irradiation to yield the final hybrid.

Structural validation via ¹H-NMR and ¹³C-NMR confirms regioselective formation, while HREI-MS ensures molecular integrity.

Pharmacophore Integration Principles

The design of This compound adheres to three core pharmacophoric principles:

  • Complementary Electronic Profiles :

    • Indole’s electron-rich pyrrole ring pairs with thiazole’s electron-deficient center, creating a dipole moment conducive to DNA minor groove insertion.
    • Benzamido groups introduce electrostatic complementarity for G-protein-coupled receptor (GPR40) modulation.
  • Spatial Congruence :

    • Molecular docking studies reveal that the cyclopenta[d]thiazole’s fused ring system aligns with the ATP-binding cleft of kinases, enabling competitive inhibition.
  • Synergistic Bioactivity :

    • Hybrids exploit polypharmacology, as seen in compound 4c , which inhibits leukemia cells (IC₅₀ = 2.41 μM) via DNA intercalation and topoisomerase II suppression.

The “combiphore” approach—merging structure-based and ligand-based pharmacophore models—has been instrumental in optimizing such hybrids. For instance, hybrid derivatives with para-fluorine substitutions exhibit enhanced α-glucosidase inhibition (IC₅₀ = 1.27 μM) due to fluorine’s electronegativity and van der Waals interactions.

Properties

IUPAC Name

2-benzamido-N-[2-(1H-indol-3-yl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S/c29-22(15-6-2-1-3-7-15)28-24-27-21-18(10-11-20(21)31-24)23(30)25-13-12-16-14-26-19-9-5-4-8-17(16)19/h1-9,14,18,26H,10-13H2,(H,25,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKYVSPVSBHGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NCCC3=CNC4=CC=CC=C43)N=C(S2)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

  • Molecular Formula : C24_{24}H22_{22}N4_{4}O2_{2}S
  • Molecular Weight : 430.5 g/mol
  • CAS Number : 941879-96-5

Biological Activity Overview

Research indicates that derivatives of indole and thiazole exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound under review has been evaluated for its potential as an antimicrobial agent and an inhibitor of cancer cell proliferation.

Antimicrobial Activity

A study evaluating various indole-thiazole derivatives reported that compounds similar to this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.06 to 1.88 mg/mL for various derivatives, indicating a promising profile for further development in antimicrobial applications .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that related thiazole derivatives exhibit antiproliferative activity against several human cancer cell lines. For instance, compounds with similar scaffolds demonstrated GI50_{50} values ranging from 37 to 86 nM against cancer cells, suggesting potent inhibitory effects on cell growth .

Table 1: Antiproliferative Activity of Related Compounds

CompoundGI50_{50} (nM)Target
Compound A37BRAF V600E
Compound B46EGFR
Compound C54Multiple targets

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Kinases : Some derivatives have been shown to inhibit key kinases involved in cancer cell signaling pathways, such as EGFR and BRAF V600E.
  • Induction of Apoptosis : The compounds may induce programmed cell death in cancer cells through various apoptotic pathways.
  • Antibacterial Mechanisms : The antibacterial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activities of new thiazole derivatives. For example, a series of substituted thiazoles were synthesized and tested for their antiproliferative effects against human cancer cell lines. The results indicated that modifications in the structure significantly impacted their efficacy, highlighting the importance of structure-activity relationships (SAR) in drug design .

Comparison with Similar Compounds

Structural Analogues with Cyclopenta[d]thiazole Cores

Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

  • Core : Identical cyclopenta[d]thiazole structure.
  • Substituents : Ethyl ester at position 4 instead of benzamido-indole-ethyl.
  • Key Differences: The ester group reduces hydrogen-bonding capacity compared to the benzamido moiety.
  • Implications : Likely serves as a synthetic intermediate rather than a bioactive molecule .

Thiazole-Containing Derivatives from Pharmacopeial Standards

Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate

  • Core: Monocyclic thiazole.
  • Substituents : Ureido, hydroxy, and phenyl groups.
  • Key Differences: Absence of the cyclopenta ring reduces structural rigidity.
  • Implications : Antimicrobial or antiviral activity inferred from thiazole-ureido motifs .

Indole-Based Derivatives

N-[2-[2-(1-alkyl-3-oxobutenyl)-1H-indol-3-yl] ethyl]acetamides (Bobowski, 1983)

  • Core : Indole with alkyl-oxobutenyl side chains.
  • Substituents : Acetamide groups.
  • Key Differences: Flexible oxobutenyl chains contrast with the rigid cyclopenta[d]thiazole core.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Bioactivity Reference
Target Compound Cyclopenta[d]thiazole Benzamido, N-(indol-3-yl)ethyl Kinase/receptor modulation
Ethyl 2-amino-...cyclopenta[d]thiazole-4-carboxylate Cyclopenta[d]thiazole Ethyl ester Synthetic intermediate
Thiazol-5-ylmethyl...carbamate Thiazole Ureido, hydroxy, phenyl Antimicrobial
N-[2-[2-(1-alkyl-3-oxobutenyl)-1H-indol-3-yl]ethyl]acetamides Indole Alkyl-oxobutenyl, acetamide Unstable under basic conditions

Research Findings and Implications

  • SAR Insights: The cyclopenta[d]thiazole core enhances rigidity and binding specificity compared to monocyclic thiazoles . The indole-ethyl side chain in the target compound likely improves affinity for hydrophobic binding pockets, a feature absent in ester or ureido derivatives . Benzamido groups contribute to metabolic stability over acetamide or ester analogues .
  • Stability : Unlike Bobowski’s indole derivatives, the target compound’s benzamido linkage resists base-catalyzed rearrangements, suggesting superior in vivo stability .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the thiazole and indole moieties in this compound?

  • Methodology :

  • Thiazole Core : Use a Hantzsch thiazole synthesis or cyclocondensation of thioureas with α-halo ketones (e.g., chloroacetic acid and sodium acetate under reflux, as in ). For substituted thiazoles, employ 2-aminothiazol-4(5H)-one derivatives .
  • Indole Integration : Introduce the indole moiety via alkylation or coupling reactions. and highlight amide bond formation using acid chlorides or coupling agents (e.g., HATU/EDCI) with amines. For example, the indol-3-yl-ethyl group can be attached via a nucleophilic substitution or Mitsunobu reaction .
  • Cyclopenta[d]thiazole : Build the dihydrocyclopenta ring through intramolecular cyclization, possibly using Friedel-Crafts alkylation or Diels-Alder reactions .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

  • Methodology :

  • 1H/13C NMR : Assign peaks by comparing chemical shifts to similar thiazole-indole hybrids (e.g., δ 7.2–8.1 ppm for aromatic protons in and ) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 500–600 range for related compounds in ).
  • HPLC : Assess purity (>95% as per ) using C18 columns and acetonitrile/water gradients .
  • Elemental Analysis : Required for novel compounds to validate stoichiometry .

Q. How can researchers troubleshoot low yields in the final amidation step?

  • Methodology :

  • Optimize coupling agents (e.g., switch from EDCI to HOBt/DCC) and solvents (DMF or DCM).
  • Pre-activate the carboxylic acid using TBTU or PyBOP (see ’s Method A for yields up to 75%) .
  • Purify intermediates rigorously to avoid side reactions. achieved 98% purity via column chromatography .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the indole moiety’s role in bioactivity?

  • Methodology :

  • Analog Synthesis : Replace the indole with substituted indoles (e.g., 5-methoxy or 7-aza-indole) or other heterocycles (e.g., pyrrole) using methods in .
  • Biological Assays : Test analogs in kinase inhibition or cytotoxicity assays (e.g., MTT against cancer cell lines, as implied in ) .
  • Computational Docking : Use tools like AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets), leveraging ICReDD’s quantum chemical frameworks ( ) .

Q. What strategies resolve discrepancies between computational predictions and experimental NMR data?

  • Methodology :

  • Dynamic Effects : Account for tautomerism or conformational flexibility (e.g., rotamers in the benzamido group) via variable-temperature NMR or 2D techniques (HSQC, NOESY) .
  • Solvent Corrections : Compare DFT-calculated shifts (using PCM solvent models) with experimental data in DMSO-d6 or CDCl3 .
  • Crystallography : Resolve ambiguities with X-ray diffraction if single crystals are obtainable .

Q. How can reaction pathways be optimized using computational tools to minimize byproducts?

  • Methodology :

  • Reaction Path Search : Apply ICReDD’s quantum chemical methods ( ) to identify low-energy transition states and intermediates .
  • Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., temperature, catalyst) for cyclization steps .
  • In Situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. What approaches address solubility challenges in pharmacokinetic studies?

  • Methodology :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation.
  • Co-Solvent Systems : Use DMSO/PBS mixtures or cyclodextrin inclusion complexes.
  • Nanoparticle Formulation : Encapsulate the compound in PLGA or liposomes, as suggested by ’s focus on drug delivery .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across different assay platforms?

  • Methodology :

  • Assay Validation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays).
  • Meta-Analysis : Compare data from (anticancer focus) with unrelated studies on similar scaffolds .
  • Dose-Response Curves : Ensure IC50 values are consistent across replicates and plate formats .

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